
3,3-Dimethyl-2,3-dihydropyran-4-one
Descripción general
Descripción
“3,3-Dimethyl-2,3-dihydropyran-4-one” is a chemical compound . It is a derivative of 2H-Pyran, which is a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen .
Synthesis Analysis
The synthesis of “3,3-Dimethyl-2,3-dihydropyran-4-one” involves complex reactions. In one study, the formation of a similar compound, dihydropyrano [2,3-c]pyrazoles, was achieved using nano-eggshell/Ti (IV) as a catalyst . The reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-2,3-dihydropyran-4-one” is complex. It is a derivative of 2H-Pyran, which is a heterocyclic compound with the formula C5H8O . The six-membered C5O ring has the unsaturation adjacent to oxygen .Chemical Reactions Analysis
The chemical reactions involving “3,3-Dimethyl-2,3-dihydropyran-4-one” are complex. In one study, the formation of a similar compound, dihydropyrano [2,3-c]pyrazoles, was achieved using nano-eggshell/Ti (IV) as a catalyst . The reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Aplicaciones Científicas De Investigación
Photocyclodimerization Studies : Research by Schmidt, Kopf, and Margaretha (2006) showed that on irradiation in benzene solution, dihydropyranone undergoes predominant formation of the cis-anti-cis HH-dimer, with smaller amounts of another dimer where one of the six-membered rings is trans-fused to the cyclobutane ring. This study is significant in understanding the behavior of dihydropyrans under light exposure (Schmidt, Kopf, & Margaretha, 2006).
Photocycloaddition Reactions : Margaretha et al. (2007) found that 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one undergoes specific photocycloaddition reactions. This compound reacted with 2-chloroacrylonitrile and ethylidenemalononitrile in a regio- and stereospecific manner, which is crucial for understanding its chemical reactivity under light (Margaretha et al., 2007).
Catalysis in Organic Synthesis : Wang et al. (2015) demonstrated the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. This highlights the potential of 3,3-Dimethyl-2,3-dihydropyran-4-one in facilitating catalytic organic synthesis processes (Wang et al., 2015).
Stereochemistry in Photodimerization : Yates and Macgregor (1973) explored the regiospecific and stereoselective formation of photodimers from ultraviolet irradiation of dihydropyrans. The study of these photodimers aids in understanding the stereochemistry involved in the photodimerization process (Yates & Macgregor, 1973).
Synthesis and Photochromic Properties : Sawada et al. (2015) synthesized 2,7-Di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene and studied its photochromic properties. The research indicated potential applications in molecular devices due to the compound's photoswitchable circular dichroism properties (Sawada et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds like 2,3-dihydropyran are known to be used as protecting groups for alcohols . They prevent alcohols from undergoing a variety of reactions .
Mode of Action
It’s worth noting that 2,3-dihydropyran, a related compound, reacts with alcohol to form a thp ether, thereby protecting the alcohol from various reactions . The alcohol can later be restored by acidic hydrolysis .
Biochemical Pathways
It’s known that 2,3-dihydropyran is used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .
Result of Action
It’s known that related compounds like 2,3-dihydropyran are used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .
Action Environment
It’s known that the reaction conditions for related compounds involve the use of specific catalysts and solvents .
Propiedades
IUPAC Name |
3,3-dimethyl-2H-pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-9-4-3-6(7)8/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDKAQMCPVWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC=CC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,3-dihydropyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



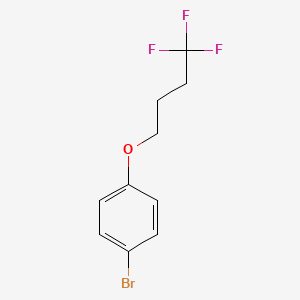
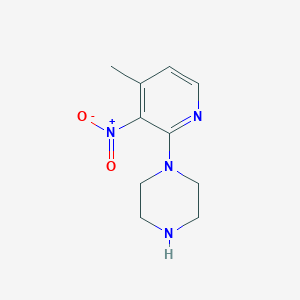
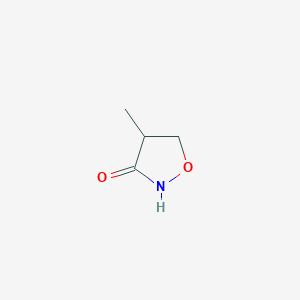
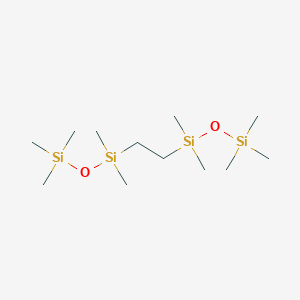

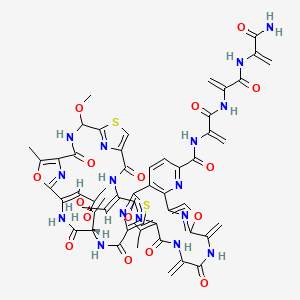
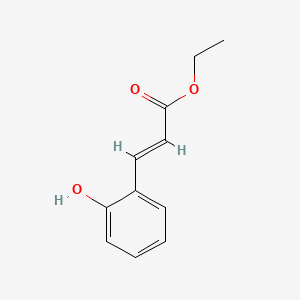
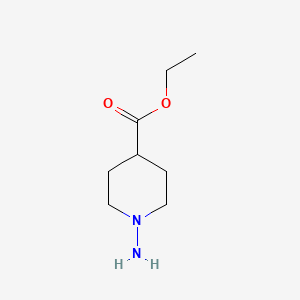
![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)

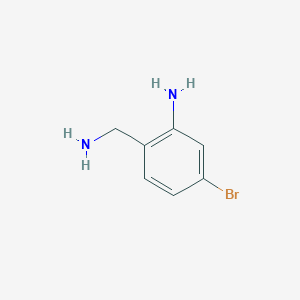

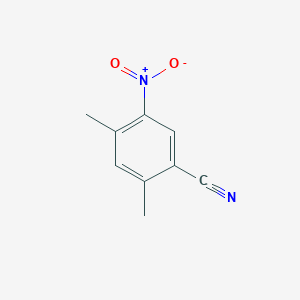
![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)